molecular formula C21H14Cl2N2O3S2 B3745940 (5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

Cat. No. B3745940
M. Wt: 477.4 g/mol
InChI Key: JUKSUNYIADUDOH-CNHKJKLMSA-N
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Description

The compound “(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid” is a complex organic molecule. It has a molecular formula of C21H14Cl2N2O3S2 . The compound is characterized by the presence of an indole ring, a thiazolidine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a thiazolidine ring, and a carboxylic acid group . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The thiazolidine ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The carboxylic acid group consists of a carbonyl (C=O) and a hydroxyl (O-H) group.


Physical And Chemical Properties Analysis

This compound has a molar mass of 313.78 g/mol . The predicted density is 1.63±0.1 g/cm3 . The melting point is reported to be between 242-243 °C . The boiling point is predicted to be 511.1±60.0 °C .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given its complex structure and the presence of multiple functional groups, it may have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-[(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S2/c22-14-6-5-12(16(23)8-14)9-24-10-13(15-3-1-2-4-17(15)24)7-18-20(28)25(11-19(26)27)21(29)30-18/h1-8,10H,9,11H2,(H,26,27)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKSUNYIADUDOH-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N(C(=S)S4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=C/4\C(=O)N(C(=S)S4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5E)-5-({1-[(2,4-Dichlorophenyl)methyl]-1H-indol-3-YL}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 2
(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 3
(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 5
(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid
Reactant of Route 6
(5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid

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